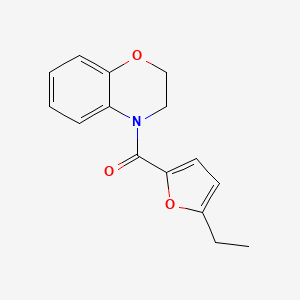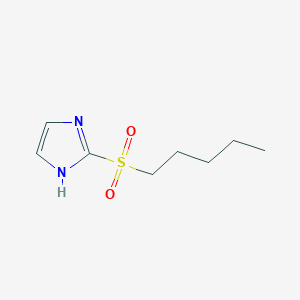
N-(2,2-diphenylethyl)-7H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-diphenylethyl)-7H-purin-6-amine, also known as DPPEA, is a purine derivative that has been studied for its potential applications in scientific research. DPPEA has a unique molecular structure that makes it an interesting compound to study, and researchers have been investigating its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
The mechanism of action of N-(2,2-diphenylethyl)-7H-purin-6-amine involves its binding to the adenosine A2A receptor, which results in the inhibition of cAMP production and the modulation of calcium signaling. This leads to a decrease in the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood, cognition, and movement.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the regulation of immune function. These effects suggest that this compound may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,2-diphenylethyl)-7H-purin-6-amine in laboratory experiments is its selectivity for the adenosine A2A receptor, which allows researchers to study the specific effects of this receptor on various physiological processes. However, one limitation of using this compound is that it may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2,2-diphenylethyl)-7H-purin-6-amine, including the investigation of its effects on different brain regions and cell types, the development of more selective and potent analogs, and the exploration of its therapeutic potential in animal models of neurological and psychiatric disorders. Additionally, researchers may investigate the potential use of this compound as a tool for studying the role of the adenosine A2A receptor in various physiological and pathological conditions.
Métodos De Síntesis
The synthesis of N-(2,2-diphenylethyl)-7H-purin-6-amine involves several steps, including the reaction of 2,2-diphenylethylamine with 6-chloropurine to form an intermediate product, which is then reacted with sodium azide to yield this compound. This method has been successfully used to produce this compound in the laboratory, and researchers have been able to obtain pure samples of the compound for further study.
Aplicaciones Científicas De Investigación
N-(2,2-diphenylethyl)-7H-purin-6-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Researchers have found that this compound can act as a selective antagonist of the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release in the brain. This makes this compound a potentially useful tool for studying the role of the adenosine A2A receptor in various physiological and pathological conditions.
Propiedades
IUPAC Name |
N-(2,2-diphenylethyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-3-7-14(8-4-1)16(15-9-5-2-6-10-15)11-20-18-17-19(22-12-21-17)24-13-23-18/h1-10,12-13,16H,11H2,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDPONLMSCUAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=NC=NC3=C2NC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)



![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)